molecular formula C13H19N3O B11821156 1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11821156
M. Wt: 233.31 g/mol
InChI Key: DWYRYAFGZSIYTQ-UHFFFAOYSA-N
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Description

1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a compound that features a pyrrolidine ring and a dimethylamino-substituted pyridine ring

Preparation Methods

The synthesis of 1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by the introduction of the dimethylamino-pyridine moiety. One common synthetic route starts with the reaction of maleic anhydride with aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to yield the desired pyrrolidine derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring provides a scaffold that can fit into the active sites of enzymes, while the dimethylamino-pyridine moiety can form hydrogen bonds and other interactions with the target. This dual interaction enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and dimethylamino-substituted pyridines. Compared to these compounds, 1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its combined structural features, which provide enhanced biological activity and specificity. Some similar compounds are:

Biological Activity

1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone, a compound with a complex structure, has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2C_{14}H_{20}N_2, with a molecular weight of approximately 232.33 g/mol. It features a dimethylamino group attached to a pyridine ring, which is further connected to a pyrrolidine moiety.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Protein Kinases : Compounds in this class have been shown to inhibit specific protein kinases, which play crucial roles in cell signaling pathways.
  • Calcium Signaling : Some studies suggest that these compounds can initiate calcium release within cells, leading to downstream signaling events .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable activity against several biological targets:

TargetActivityReference
COX EnzymesIC50 values ranging from 0.04 to 0.09 μmol for COX-2 inhibition
Protein KinasesSelective inhibition observed; specific kinases showed <50% residual activity at 10 μM
Calcium ChannelsInduced calcium release in cellular models

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of similar compounds, reporting significant suppression of COX enzymes, indicating potential applications in treating inflammatory conditions .
  • Cytotoxicity : Another study highlighted the cytotoxic effects of related compounds in cancer cell lines, with IC50 values as low as 30 nM, suggesting strong potential for therapeutic applications against tumors .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be largely attributed to its structural components:

  • Dimethylamino Group : Enhances lipophilicity and may facilitate blood-brain barrier penetration.
  • Pyridine and Pyrrolidine Rings : These heterocycles contribute to the compound's ability to interact with various receptors and enzymes.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-[2-[6-(dimethylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C13H19N3O/c1-10(17)16-8-4-5-12(16)11-6-7-13(14-9-11)15(2)3/h6-7,9,12H,4-5,8H2,1-3H3

InChI Key

DWYRYAFGZSIYTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=CN=C(C=C2)N(C)C

Origin of Product

United States

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